2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine
Description
Historical Context and Discovery Timeline
The development of this compound emerges from a rich historical foundation in heterocyclic chemistry spanning over a century of scientific advancement. The fundamental pyrazole component of this compound traces its origins to 1898, when German chemist Hans von Pechmann first synthesized pyrazole from acetylene and diazomethane using classical synthetic methods. This pioneering work established the foundation for subsequent developments in pyrazole chemistry that would eventually enable the creation of more complex derivatives like the dimethylated pyrazole moiety found in the target compound.
The systematic exploration of pyrazine chemistry developed alongside pyrazole research, with pyrazines being recognized as one of three diazine isomers, distinguished by their para-positioned nitrogen atoms within the six-membered aromatic ring. The term "pyrazine" itself was established in 1887 when Mason and Wolff independently proposed this nomenclature for the six-membered heterocyclic compound containing four carbon and two nitrogen atoms. This historical foundation provided the chemical vocabulary and structural understanding necessary for later synthetic developments.
The specific synthesis of 3,5-dimethylpyrazole, a crucial precursor component, became well-established through Knorr-type reactions involving the condensation of acetylacetone with hydrazine. Research documented in synthetic procedures shows that this reaction proceeds efficiently, with optimal yields of 95% achieved under controlled conditions using hydrazine hydrate and acetylacetone in aqueous media at 15°C over two-hour reaction periods. These methodological advances in pyrazole synthesis provided the technical foundation necessary for incorporating dimethylated pyrazole units into more complex heterocyclic systems.
The emergence of chlorinated pyrazine derivatives represents a more recent development in heterocyclic chemistry, reflecting advances in selective halogenation techniques and nucleophilic substitution reactions. The ability to introduce chlorine atoms at specific positions on pyrazine rings, followed by selective displacement with pyrazolyl nucleophiles, demonstrates the sophisticated level of synthetic control achieved in modern organic chemistry. This progression from fundamental heterocyclic synthesis to complex multi-ring systems illustrates the evolution of synthetic methodology that enabled the creation of compounds like this compound.
Systematic Nomenclature and Structural Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming complex heterocyclic compounds containing multiple functional groups and ring systems. The compound name systematically describes each structural component, beginning with the pyrazine ring as the parent structure and identifying substituents by their positions and chemical nature. The "2-chloro" designation indicates the presence of a chlorine atom at position 2 of the pyrazine ring, while the "6-(3,5-dimethyl-1H-pyrazol-1-yl)" portion describes the pyrazolyl substituent at position 6, including the specific methylation pattern on the pyrazole ring.
The molecular formula C₉H₉ClN₄ provides essential compositional information, revealing the presence of nine carbon atoms, nine hydrogen atoms, one chlorine atom, and four nitrogen atoms. This formula reflects the compound's relatively high nitrogen content, characteristic of compounds containing multiple heterocyclic rings with nitrogen heteroatoms. The molecular weight of 208.65 grams per mole positions this compound within a moderate molecular weight range suitable for various pharmaceutical and chemical applications.
Structural identification relies on several key identifying codes and database entries that facilitate unambiguous compound recognition across chemical databases and literature. The Chemical Abstracts Service registry number 1133082-92-4 serves as the primary unique identifier for this compound in chemical databases worldwide. Additionally, the MDL number MFCD11621999 provides an alternative identification system used in chemical inventory management and research databases. These standardized identification systems ensure accurate communication and retrieval of information about this specific compound across different research contexts and commercial applications.
The structural configuration features a pyrazine ring system with distinct electronic properties resulting from the positioning of nitrogen atoms and substituents. The chlorine atom at position 2 introduces electron-withdrawing character, while the pyrazolyl substituent at position 6 contributes additional nitrogen-containing heterocyclic complexity. The 3,5-dimethyl substitution pattern on the pyrazole ring provides specific steric and electronic influences that distinguish this compound from other pyrazolyl-pyrazine derivatives. This particular substitution pattern creates a compound with defined three-dimensional structure and specific reactivity patterns that can be exploited in synthetic applications.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₉ClN₄ | |
| Molecular Weight | 208.65 g/mol | |
| CAS Registry Number | 1133082-92-4 | |
| MDL Number | MFCD11621999 | |
| Storage Temperature | 2-8°C | |
| Storage Atmosphere | Inert |
Position Within Heterocyclic Chemistry Taxonomy
This compound occupies a distinctive position within the broader taxonomy of heterocyclic chemistry, representing an intersection of two major heterocyclic families: pyrazines and pyrazoles. This compound belongs to the diazine classification, specifically as a substituted pyrazine derivative where the parent pyrazine ring contains nitrogen atoms in the 1,4-positions of the six-membered aromatic system. Within the diazine family, pyrazines are distinguished from their isomeric counterparts pyrimidines and pyridazines by their specific nitrogen positioning, which imparts unique electronic and chemical properties.
The compound's classification extends beyond simple pyrazine derivatives due to its incorporation of a pyrazolyl substituent, placing it within the category of biheterocyclic compounds that combine distinct heterocyclic ring systems. Pyrazoles, characterized as five-membered rings containing two adjacent nitrogen atoms, contribute significant biological and chemical importance to this compound class. The specific incorporation of a 3,5-dimethylpyrazole unit creates a subclass of pyrazolyl-substituted pyrazines with defined substitution patterns that influence both chemical reactivity and potential biological activity.
From a structural perspective, this compound exemplifies the category of halogenated heterocycles, specifically chlorinated aromatic compounds where the halogen substituent serves both as a leaving group for further synthetic transformations and as an electron-withdrawing group that modifies the electronic properties of the aromatic system. The chlorine atom at position 2 of the pyrazine ring creates opportunities for nucleophilic aromatic substitution reactions, positioning this compound as a valuable synthetic intermediate within the broader category of reactive heterocyclic building blocks.
The taxonomic position of this compound within medicinal chemistry frameworks reflects its potential as a pharmacophore-containing molecule. Pyrazine derivatives have demonstrated significant biological activities across multiple therapeutic areas, including antimicrobial, antitubercular, anticancer, and antiviral applications. Similarly, pyrazole derivatives have found extensive use in medicine, with examples including cyclooxygenase-2 inhibitors and various other pharmaceutical agents. The combination of these two pharmacologically relevant heterocyclic systems in a single molecule creates a compound that bridges multiple areas of medicinal chemistry interest.
Within synthetic organic chemistry taxonomy, this compound represents an example of advanced heterocyclic synthesis where multiple ring systems are combined through selective bond formation. The synthetic approaches required to create such compounds typically involve cyclocondensation reactions, nucleophilic substitutions, and careful control of regioselectivity to achieve the desired substitution pattern. This places the compound within the category of synthetic targets that demonstrate the sophisticated level of control achievable in modern heterocyclic synthesis.
The compound's position in chemical databases and research literature reflects its recognition as a member of several important chemical families simultaneously. It appears in searches for pyrazine derivatives, pyrazole-containing compounds, chlorinated heterocycles, and biheterocyclic systems, demonstrating its multifaceted nature within chemical taxonomy. This broad categorization reflects the compound's potential utility across diverse research applications and its significance as a representative example of complex heterocyclic architecture.
Properties
IUPAC Name |
2-chloro-6-(3,5-dimethylpyrazol-1-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c1-6-3-7(2)14(13-6)9-5-11-4-8(10)12-9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLLGGYKLKOWRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CN=CC(=N2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) Using Potassium Carbonate in N,N-Dimethylacetamide
One prominent method involves the reaction of 2,6-dichloropyrazine with 3,5-dimethyl-1H-pyrazole in the presence of potassium carbonate as a base and N,N-dimethylacetamide as solvent. The reaction is typically conducted in a sealed tube at 50°C for 2 hours.
| Parameter | Details |
|---|---|
| Reactants | 2,6-dichloropyrazine (4.0 g, 26.9 mmol), 3,5-dimethyl-1H-pyrazole (1.8 g, 26.9 mmol) |
| Base | Potassium carbonate (7.4 g, 53.7 mmol) |
| Solvent | N,N-dimethylacetamide (10 mL) |
| Temperature | 50°C |
| Reaction time | 2 hours |
| Yield | 31% |
| Work-up | Dilution with ethyl acetate, washing with water, concentration under reduced pressure, purification by flash column chromatography (10-35% ethyl acetate in heptanes) |
| Product | White solid |
| Characterization | 1H NMR (400 MHz, DMSO-d6), LCMS M/Z (M+H) 281 |
This method provides a moderate yield and is straightforward, involving mild conditions and common reagents. The use of potassium carbonate facilitates deprotonation of the pyrazole, enhancing nucleophilicity for substitution on the pyrazine ring.
Palladium-Catalyzed Cross-Coupling Reactions
Another approach employs palladium diacetate as a catalyst with cesium carbonate as base and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) as ligand. The reaction is carried out in a mixture of 1,4-dioxane and N,N-dimethylformamide under microwave irradiation at 110°C in an inert atmosphere.
| Parameter | Details |
|---|---|
| Catalyst | Palladium diacetate (0.1 eq) |
| Base | Cesium carbonate (2.3 eq) |
| Ligand | Xantphos (0.1 eq) |
| Solvent | 1,4-dioxane / N,N-dimethylformamide (7/1) |
| Temperature | 110°C |
| Reaction time | Overnight (approx. 12-16 h) |
| Activation | Microwave irradiation |
| Atmosphere | Argon (inert) |
| Yield | 3-7% |
| Purification | Preparative HPLC |
| Notes | Used for coupling with amine-containing intermediates to form complex derivatives; low yields reported for direct preparation of target compound |
This method is more complex and suited for coupling reactions involving amines and pyrazine derivatives. The yields for the direct preparation of 2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine are relatively low (3-7%), but it enables functionalization in more elaborate synthetic schemes.
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| SNAr with K2CO3 in DMAc | 2,6-dichloropyrazine, 3,5-dimethyl-1H-pyrazole, K2CO3, 50°C, 2h, sealed tube | 31 | Moderate yield, simple setup |
| Pd-Catalyzed Cross-Coupling | Pd(OAc)2, Cs2CO3, Xantphos, 1,4-dioxane/DMF, 110°C, microwave, inert atmosphere | 3-7 | Low yield, complex, for advanced coupling |
| NaH in DMSO | NaH, DMSO, 100°C, 5h | Not specified | Strong base, effective for related compounds |
| Cu(I)-NHC Catalysis (Literature) | Cu(I)-NHC complexes, various heteroaryl chlorides | Up to 89 (related substrates) | High yield for similar substrates, not specific |
Research Findings and Practical Considerations
The nucleophilic aromatic substitution method using potassium carbonate and N,N-dimethylacetamide is the most straightforward and reproducible for preparing this compound, offering a balance between operational simplicity and yield.
Palladium-catalyzed methods enable functionalization in complex molecules but suffer from low yields when applied directly to this compound, possibly due to steric hindrance or catalyst deactivation.
Strong bases like sodium hydride facilitate complete deprotonation of pyrazole, enhancing nucleophilicity, but require careful handling due to reactivity and moisture sensitivity.
Alternative catalytic systems such as copper(I) complexes show promise for related pyrazole-heteroaryl coupling reactions, suggesting potential for optimization in this system.
Chemical Reactions Analysis
2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Cyclization: It can form more complex heterocyclic systems through cyclization reactions.
Common reagents used in these reactions include sodium hydride, n-butyllithium, and formic acid ethyl ester . Major products formed from these reactions include various substituted pyrazines and pyrazoles .
Scientific Research Applications
2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazine Derivatives with Varied Substituents
- Compound 5 and 6 (Pyrazine analogs) :
- Compound 5 : Lacks a methyl group on the pyrazine ring.
- Compound 6 : Contains a methyl substituent.
- Key Finding : Catocheilus wasps significantly prefer Compound 6 over 5 in behavioral assays, suggesting methyl groups enhance attractancy. However, Compound 6 becomes less attractive when blended with other compounds (e.g., a 3:1 ratio with Compound 1) .
2-Chloro-6-(cyclohexyloxy)pyrazine (CAS: 1016681-36-9)
- Structure : Chloro-pyrazine substituted with a cyclohexyloxy group.
- Properties : Molecular weight 212.68 g/mol; used in life science research.
2-Chloro-6-(1-piperidinylcarbonyl)pyrazine (CAS: 33332-48-8)
- Structure : Chloro-pyrazine with a piperidinylcarbonyl substituent.
- Application : Intermediate in drug synthesis; the carbonyl group facilitates hydrogen bonding in enzyme interactions, unlike the dimethylpyrazole’s steric bulk .
Hydrazine-Based Condensation
- Example : (E)-2-Chloro-6-(2-(4-(difluoromethoxy)benzylidene)hydrazinyl)-pyrazine (Compound 2a) is synthesized via hydrazine-aldehyde condensation, a method applicable to 2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine with appropriate hydrazine derivatives .
- Contrast : Incorrect cyclization routes (e.g., formation of triazepine instead of pyrazine) have been reported in related compounds, emphasizing the need for precise reaction conditions .
Nucleophilic Substitution
- Example : 2-Chloro-3-(1H-pyrrol-1-yl)pyridine reacts with 1,3-dimethylpyrazole anions to form pyrazolylpyridine derivatives, a strategy adaptable to pyrazine systems .
Anticancer and Antiviral Agents
- Imidazo[1,2-a]pyrazines :
- Compound 3a/4a : Interact with Gly28 and Cys106 residues in kinase targets.
- Compound 2c/4c : Pyrazine rings occupy hinge regions in enzymes, forming hydrogen bonds with Glu107 and Asp107.
- Comparison : The dimethylpyrazole group in this compound may offer steric advantages over simpler substituents in binding affinity .
Metabolic Interactions
Data Tables
Table 2: Physical Properties
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |
|---|---|---|---|
| This compound | 238.69 | Not reported | Pharmaceutical research |
| 2-Chloro-6-(2-pyridinyl)pyrazine | 221.63 | 178 | Chemical intermediates |
Biological Activity
2-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore the compound's biological properties, including its pharmacological effects, mechanisms of action, and any relevant case studies.
- Molecular Formula : C9H9ClN4
- Molecular Weight : 198.65 g/mol
- SMILES Notation : ClC1=C(NN=C1C)C=N
Biological Activities
The biological activities of this compound are primarily linked to its interactions with various biological targets. Here are some notable activities:
1. Antimicrobial Activity
Research indicates that pyrazole derivatives often exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains such as E. coli and Staphylococcus aureus. In a study focusing on pyrazole derivatives, compounds demonstrated varying degrees of inhibition against these pathogens, suggesting that this compound may also possess similar properties .
2. Anti-inflammatory Effects
Pyrazole compounds have been recognized for their anti-inflammatory effects. A related study highlighted that certain pyrazole derivatives could inhibit pro-inflammatory cytokines like TNF-α and IL-6 effectively. The structural modifications in the pyrazole ring often enhance these effects, indicating that this compound might also exhibit anti-inflammatory activity .
3. Anticancer Potential
Emerging evidence suggests that pyrazole derivatives can act as anticancer agents by inhibiting various cancer cell lines. Specifically, compounds designed with pyrazole cores have shown promising results against prostate cancer cells by modulating androgen receptors . The potential of this compound in this context remains to be fully explored.
The mechanisms through which this compound exerts its biological effects likely involve the following:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives inhibit enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : The compound may act as a modulator of specific receptors (e.g., androgen receptors), which is crucial for its potential anticancer effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine, and how can reaction conditions be optimized to improve yield?
- Methodology :
- Nucleophilic substitution : React 2,6-dichloropyrazine with 3,5-dimethyl-1H-pyrazole in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF or DMSO). Monitor reaction progress via TLC or HPLC .
- Crystallization : Purify the product using column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Yield optimization may require temperature control (60–80°C) and stoichiometric excess of the pyrazole derivative (1.2–1.5 equiv) .
Q. How can the structural identity of this compound be confirmed post-synthesis?
- Analytical techniques :
- Single-crystal X-ray diffraction (SC-XRD) : Resolve crystal structure to confirm bond lengths, angles, and spatial arrangement. Use SHELX programs for refinement .
- Spectroscopy : Validate via ¹H/¹³C NMR (pyrazole protons at δ 6.2–6.5 ppm; pyrazine carbons at δ 145–150 ppm) and HRMS (exact mass: 249.0648 Da) .
Q. What in vitro assays are suitable for preliminary screening of its biological activity?
- Experimental design :
- GPCR modulation : Use radioligand binding assays (e.g., dopamine D₄ or serotonin 5-HT₂C receptors) with [³H]spiperone to measure Ki values. Include positive controls (e.g., clozapine for D₄) .
- Cellular viability assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assay at concentrations 1–100 µM. Compare with reference agents (e.g., cisplatin) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor selectivity (e.g., dopamine D₄ vs. serotonin 5-HT₂C) for this compound?
- Data analysis approach :
- Functional assays : Perform cAMP accumulation or calcium flux assays to distinguish antagonism/inverse agonism. For example, 5-HT₂C activity may correlate with IP₁ accumulation in HEK293 cells .
- Structural modeling : Use molecular docking (e.g., AutoDock Vina) to compare binding poses in D₄ (PDB: 5WIU) and 5-HT₂C (PDB: 6BQG) receptors. Identify key residues (e.g., D₄: Val87, Phe91) influencing selectivity .
Q. What strategies enhance the compound’s metabolic stability in preclinical CNS studies?
- Experimental optimization :
- Microsomal stability assays : Incubate with rat/human liver microsomes (RLM/HLM) and quantify parent compound via LC-MS. Modify substituents (e.g., methyl → trifluoromethyl on pyrazole) to reduce CYP450-mediated oxidation .
- Prodrug design : Introduce ester or carbamate groups at the pyrazine chlorine to improve blood-brain barrier penetration, followed by enzymatic cleavage in vivo .
Q. How does the compound’s electronic structure influence its electroluminescent properties in Cu(I) complexes?
- Computational and experimental methods :
- DFT calculations : Analyze HOMO-LUMO gaps (e.g., Gaussian09 with B3LYP/6-31G**) to predict emission wavelengths. Pyrazine’s electron-withdrawing effect red-shifts λmax compared to pyridine derivatives .
- Thin-film characterization : Fabricate light-emitting electrochemical cells (LECs) and measure electroluminescence (EL) spectra. Compare with predicted values from multivariate models .
Q. What crystallographic challenges arise in resolving its polymorphic forms, and how are they addressed?
- Crystallography workflow :
- Polymorph screening : Recrystallize from diverse solvents (e.g., acetonitrile vs. THF) to isolate forms. Use differential scanning calorimetry (DSC) to detect thermal transitions .
- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for datasets with overlapping reflections. Validate with R₁/Rw convergence < 5% .
Data Contradiction Analysis
Q. How to interpret conflicting reports on its CYP3A4 induction potential in cancer vs. CNS models?
- Hypothesis testing :
- Tissue-specific PXR activation : Use luciferase reporter assays in HepG2 (liver) vs. SH-SY5Y (neuronal) cells. Co-treat with rifampicin (positive control) to assess transcriptional activity .
- Species variability : Compare induction in human vs. murine primary hepatocytes. Human CYP3A4 may show stronger sensitivity to pyrazine derivatives .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
